molecular formula C5H2Br2FN B2400976 2,4-Dibromo-6-fluoropyridine CAS No. 1622844-17-0

2,4-Dibromo-6-fluoropyridine

Cat. No. B2400976
CAS RN: 1622844-17-0
M. Wt: 254.884
InChI Key: AAPUTQPJTAEWMQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has a molecular weight of 254.88 . It is stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,4-Dibromo-6-fluoropyridine, is a topic of interest due to their unique physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The InChI code for 2,4-Dibromo-6-fluoropyridine is 1S/C5H2Br2FN/c6-3-1-4(7)9-5(8)2-3/h1-2H .


Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluoropyridine is a liquid . It has a predicted boiling point of 256.2±35.0 °C and a predicted density of 2.137±0.06 g/cm3 . Its pKa is predicted to be -2.37±0.10 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2,4-Dibromo-6-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Use in Agricultural Products

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .

Development of Fluorinated Medicinal and Agrochemical Candidates

Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents have rapidly accelerated developments in this field .

Synthesis of Herbicides and Insecticides

2,4-Dibromo-6-fluoropyridine has been used as a starting material for the synthesis of some herbicides and insecticides .

Synthesis of 3,5-Difluoro-2,4,6-triazidopyridine

3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .

Investigation of 3,5-difluoro-2,4,6-trinitren

3,5-difluoro-2,4,6-trinitren has been obtained from 3,5-Difluoro-2,4,6-triazidopyridine and investigated by IR-spectroscopy .

Safety and Hazards

2,4-Dibromo-6-fluoropyridine is classified under GHS07 . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that fluoropyridines, a class of compounds to which 2,4-dibromo-6-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring . This property can influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds, it may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-6-fluoropyridine. For instance, the compound’s reactivity can be influenced by the presence of other substituents in the aromatic ring . Additionally, the compound’s stability and efficacy can be affected by storage conditions .

properties

IUPAC Name

2,4-dibromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUTQPJTAEWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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